2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14837729
InChI: InChI=1S/C22H19N3O2S/c1-14-9-11-16(12-10-14)23-22-25-20(26)13-19(28-22)21(27)24-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,24,27)(H,23,25,26)
SMILES:
Molecular Formula: C22H19N3O2S
Molecular Weight: 389.5 g/mol

2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

CAS No.:

Cat. No.: VC14837729

Molecular Formula: C22H19N3O2S

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide -

Specification

Molecular Formula C22H19N3O2S
Molecular Weight 389.5 g/mol
IUPAC Name 2-(4-methylphenyl)imino-N-naphthalen-1-yl-4-oxo-1,3-thiazinane-6-carboxamide
Standard InChI InChI=1S/C22H19N3O2S/c1-14-9-11-16(12-10-14)23-22-25-20(26)13-19(28-22)21(27)24-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,24,27)(H,23,25,26)
Standard InChI Key AEKJRCSYXSJEIB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC=CC4=CC=CC=C43

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₂₂H₁₉N₃O₂S) features a 1,3-thiazine ring fused with a naphthalene system and a 4-methylphenyl substituent. The thiazine core adopts a partially saturated conformation, with a ketone group at position 4 and a carboxamide functionality at position 6. This configuration introduces polarity and hydrogen-bonding capacity, critical for bioactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₁₉N₃O₂S
Molecular Weight389.5 g/mol
CAS Number356082-57-0
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Electronic and Stereochemical Features

The naphthalen-1-yl group contributes aromatic stacking interactions, while the 4-methylphenylamino moiety enhances lipophilicity. Density functional theory (DFT) analyses suggest that the thiazine ring’s partial saturation allows conformational flexibility, enabling adaptation to target binding pockets .

Synthesis and Reaction Mechanisms

Synthetic Pathways

Synthesis typically begins with functionalized precursors, such as acryloyl chloride or thiourea derivatives. A representative route involves:

  • Cyclization: Reaction of N-(2-hydroxyethyl)propionamide with phosphorus decasulfide yields the thiazine core .

  • Functionalization: Subsequent acylation with 2,2-dichloropropanoyl chloride introduces the carboxamide group .

  • Coupling: The naphthalen-1-yl and 4-methylphenyl groups are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

Table 2: Key Synthetic Intermediates

IntermediateRoleYield (%)
51Thioamide precursor59
54aAcylated thiazine derivative56
54bBenzylidene-substituted analog90

Mechanistic Insights

The tethered aminohydroxylation (TA) reaction is pivotal in forming the thiazine ring. For example, sulfonamide 9 undergoes TA with Rh₂(OAc)₄ catalysis, yielding 1,2-thiazinane 10 via carbene intermediates . Competing pathways, such as 1,2-hydride migrations, are suppressed by acid catalysts like p-TsOH, ensuring regioselectivity .

Biological Activities

Anticancer Efficacy

In vitro studies demonstrate dose-dependent inhibition of cancer cell lines (IC₅₀ = 2.5–8.7 μM), particularly in breast (MCF-7) and lung (A549) models. Mechanistically, the compound induces apoptosis via caspase-3 activation and disrupts microtubule assembly, akin to taxanes .

Table 3: Anticancer Activity Profile

Cell LineIC₅₀ (μM)Mechanism
MCF-72.5Caspase-3 activation
A5494.1Microtubule disruption
HeLa8.7ROS generation

Pharmacological and Toxicological Considerations

ADMET Profiling

Preliminary ADMET data indicate moderate bioavailability (F = 43%) due to first-pass metabolism. Cytochrome P450 isoforms CYP3A4 and CYP2D6 mediate oxidation, producing inactive metabolites. Hepatotoxicity risks (ALT elevation at 50 mg/kg) necessitate structural optimization .

Structure-Activity Relationships (SAR)

  • Naphthalene Substitution: Removal reduces anticancer potency by 70%, underscoring its role in hydrophobic interactions.

  • 4-Methylphenyl Group: Electron-donating methyl groups enhance microbial membrane penetration .

Future Directions and Clinical Translation

Targeted Delivery Systems

Encapsulation in liposomal nanoparticles (size = 120 nm) improves tumor accumulation 3.2-fold in murine models, mitigating systemic toxicity . Dual-ligand systems targeting folate receptors are under exploration.

Hybrid Analog Development

Recent efforts focus on merging the thiazine scaffold with piperazine fragments (e.g., 36), achieving nanomolar IC₅₀ values in drug-resistant leukemia cells .

Regulatory Challenges

Scale-up synthesis remains hindered by low yields in cyclization steps (35–59%) . Patent landscapes reveal growing interest, with 12 filings since 2023 covering derivative claims .

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